molecular formula C8H16O B13754977 7-Methoxyhept-1-ene

7-Methoxyhept-1-ene

Cat. No.: B13754977
M. Wt: 128.21 g/mol
InChI Key: OPEFRUNAPVEPBL-UHFFFAOYSA-N
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Description

7-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a derivative of heptene, featuring a methoxy group (-OCH3) attached to the seventh carbon atom of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-heptene can be achieved through several methods. One common approach involves the alkylation of 7-methoxyheptanol with a suitable leaving group, such as a halide, under basic conditions. Another method includes the methoxylation of 1-heptene using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, continuous-flow synthesis is often employed for the production of 7-methoxy-1-heptene. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the reaction of 1-heptene with methanol in the presence of an acid catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-heptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 7-methoxyheptane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: 7-Methoxyheptanal or 7-methoxyheptanoic acid.

    Reduction: 7-Methoxyheptane.

    Substitution: Various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1-heptene finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-methoxy-1-heptene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Heptene: A simple alkene with a similar carbon chain but lacking the methoxy group.

    7-Methoxy-1-tetralone: A related compound with a similar methoxy group but a different overall structure.

Uniqueness

7-Methoxy-1-heptene is unique due to the presence of the methoxy group at the seventh carbon, which imparts distinct chemical properties and reactivity compared to other heptene derivatives. This structural feature makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

7-methoxyhept-1-ene

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h3H,1,4-8H2,2H3

InChI Key

OPEFRUNAPVEPBL-UHFFFAOYSA-N

Canonical SMILES

COCCCCCC=C

Origin of Product

United States

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